1-(2-Pyridin-4-ylethyl)-1,4-diazepane
Overview
Description
1-(2-Pyridin-4-ylethyl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a pyridine moiety
Scientific Research Applications
1-(2-Pyridin-4-ylethyl)-1,4-diazepane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
It’s structurally related to compounds that have been found to interact with the mitogen-activated protein kinase 14 .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to downstream effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been found to exhibit a broad range of biological activities .
Future Directions
The future directions in the research of pyridine compounds include finding new antiviral and antimicrobial compounds, especially in the context of the COVID-19 pandemic . The development of a robust method allowing the selective introduction of multiple functional groups to pyridine is also a priority .
Biochemical Analysis
Biochemical Properties
1-(2-Pyridin-4-ylethyl)-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinase C (PKC) isoenzymes, which are crucial for cell signaling and regulation . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form complexes with metal ions, which further affects its biochemical behavior and interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation of proteins involved in cell polarity and migration . These effects are mediated through its interaction with specific kinases and other signaling molecules, leading to alterations in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biochemical properties . In in vitro and in vivo studies, the long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transport proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to particular cellular compartments or organelles through post-translational modifications and targeting signals . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridin-4-ylethyl)-1,4-diazepane typically involves the reaction of 2-(4-bromomethyl)pyridine with 1,4-diazepane under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the diazepane moiety. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridin-4-ylethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, typically in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Nitrated or halogenated derivatives of the pyridine ring.
Comparison with Similar Compounds
- 1-(2-Pyridin-2-ylethyl)-1,4-diazepane
- 1-(2-Pyridin-3-ylethyl)-1,4-diazepane
- 1-(2-Pyridin-5-ylethyl)-1,4-diazepane
Uniqueness: 1-(2-Pyridin-4-ylethyl)-1,4-diazepane is unique due to the position of the pyridine ring, which influences its electronic properties and reactivity. This positional difference can lead to variations in biological activity and specificity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-5-13-8-11-15(9-1)10-4-12-2-6-14-7-3-12/h2-3,6-7,13H,1,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIHGLXGQQWYEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429001 | |
Record name | 1-(2-pyridin-4-ylethyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887833-52-5 | |
Record name | 1-(2-pyridin-4-ylethyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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